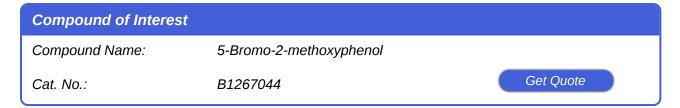


A Comparative Spectroscopic Guide to 5-Bromo-2-methoxyphenol and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral comparison of **5-Bromo-2-methoxyphenol** and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Introduction to 5-Bromo-2-methoxyphenol

5-Bromo-2-methoxyphenol is a substituted aromatic compound with a molecular formula of C₇H₇BrO₂.[1] Its structure, featuring a phenol, a methoxy group, and a bromine atom on the benzene ring, gives rise to distinct spectral characteristics. Understanding these spectral fingerprints is crucial for researchers working with this molecule and its analogues in areas such as synthetic chemistry, medicinal chemistry, and materials science. This guide will delve into the spectral data of the parent compound and compare it with selected derivatives to illustrate the influence of structural modifications on their spectroscopic properties.

Spectral Data Comparison

The following tables summarize the key spectral data for **5-Bromo-2-methoxyphenol** and a selection of its derivatives. These derivatives have been chosen to illustrate the effects of modifying the functional groups on the aromatic ring.



Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Compound	δ (ppm), Multiplicity, J (Hz), Assignment
5-Bromo-2-methoxyphenol	3.86 (s, 3H, -OCH ₃), 4.94 (s, 1H, -OH), 6.34 (dd, J = 2.71, 2.71 Hz, 1H, Ar-H), 6.45 (d, J = 2.68 Hz, 1H, Ar-H), 7.32 (d, J = 8.85 Hz, 1H, Ar-H)[2]
2-Bromo-5-methoxyphenol	3.81 (s, 3H, -OCH ₃), 6.77 (dd, J=2.84, 2.84 Hz, 1H, Ar-H), 7.02 (d, J=2.82 Hz, 1H, Ar-H), 7.49 (d, J=8.12 Hz, 1H, Ar-H)[2]
5-Bromo-2-hydroxy-3-methoxybenzaldehyde	3.92 (s, 3H, -OCH ₃), 7.18 (d, J = 2.4 Hz, 1H, Ar-H), 7.31 (d, J = 2.4 Hz, 1H, Ar-H), 9.86 (s, 1H, -CHO), 11.00 (s, 1H, -OH)[3]
4-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2- butanone	Data not fully available in search results, but synthesis and characterization have been reported.[4]

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound	δ (ppm), Assignment
5-Bromo-2-methoxyphenol	55.55 (-OCH ₃), 100.89 (Ar-C), 101.67 (Ar-C), 108.45 (Ar-C), 131.95 (Ar-C), 153.00 (Ar-C-Br), 160.61 (Ar-C-O)[2]
2-Bromo-5-methoxyphenol	55.87 (-OCH ₃), 105.82 (Ar-C), 110.08 (Ar-C), 114.98 (Ar-C), 133.75 (Ar-C), 146.95 (Ar-C-Br), 159.90 (Ar-C-O)[2]
5-Bromo-2-hydroxy-3-methoxybenzaldehyde	56.3 (-OCH ₃), 111.1 (C-5), 120.8 (C-6), 121.3 (C-1), 126.1 (C-4), 149.3 (C-2), 150.9 (C-3), 195.4 (-CHO)[3]
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4- carboxylate	Spectral data corresponds to the structure, with aliphatic and aromatic carbons in their expected ranges.[5]



Table 3: IR Spectral Data (cm⁻¹)

Compound	Key Absorptions (cm⁻¹)
5-Bromo-2-methoxyphenol	Broad O-H stretch (~3550-3230), C-O stretch (~1230-1140), Aromatic C=C stretch (~1600-1440)
Phenols (General)	Broad O-H stretch (3500-3200), Aromatic C=C stretches (1600-1585 and 1500-1400), C-O stretch (1260-1180)[6][7]
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate	Characterized by IR spectroscopy.[8]
4-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2- butanone	3309 (O-H), 1674 (C=O)[4]

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M]+ and Key Fragments (m/z)
5-Bromo-2-methoxyphenol	M ⁺ at 202/204 (due to ⁷⁹ Br/ ⁸¹ Br isotopes).[1]
Halogenated Phenols (General)	Show a characteristic M+2 peak for bromine and chlorine due to isotopic abundance. Bromine-containing compounds typically show two peaks of nearly equal intensity separated by 2 m/z units.[9]
(5-bromo-2-methoxyphenyl)(4- chlorophenyl)methanone	MS (GC) spectrum available.[10]
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate	Characterized by Mass spectroscopy.[8]

Table 5: UV-Vis Spectral Data



Compound	λ_max (nm) and Solvent
Phenol (General)	Typically shows two absorption bands in the UV region. For phenol in methanol, λ _max are around 210 nm and 270 nm.[11]
Substituted Phenols	The position and intensity of absorption bands are affected by the nature and position of substituents on the aromatic ring.[11]
4-methoxyphenol	λ_max at 222 nm and 282 nm.[12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectral data. Below are generalized methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for phenols).
 - The relaxation delay should be set to at least 1 second.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).



- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer.
- · GC Conditions:



- Injector: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
- Column: Use a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm column with a 0.25 μm film thickness of a non-polar or medium-polarity stationary phase).
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
- Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
 - Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

Ultraviolet-Visible (UV-Vis) Spectroscopy

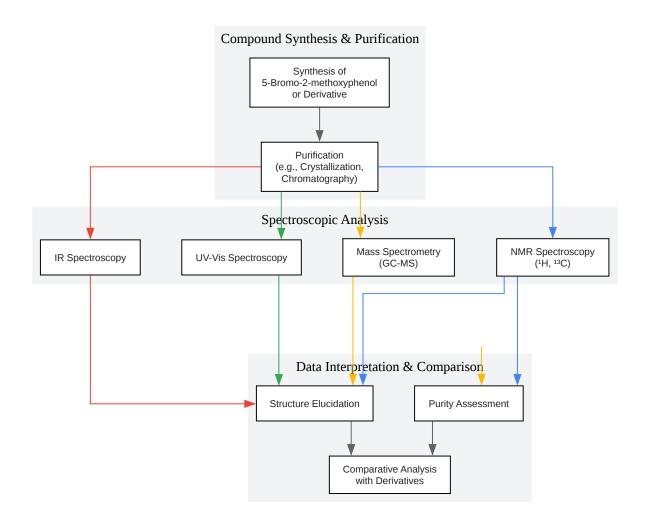
- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to record a baseline (blank).
 - Fill a matched quartz cuvette with the sample solution.
 - Scan the sample over a wavelength range of approximately 200-400 nm.



The resulting spectrum plots absorbance versus wavelength (nm).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized chemical compound.



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Caption: General workflow for the synthesis and spectral characterization of chemical compounds.

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